N-(3-acetylphenyl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted at position 6 with a 3,5-dimethyl-1H-pyrazole moiety. The propanamide chain is linked to a 3-acetylphenyl group, contributing to its unique physicochemical and pharmacological profile.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-13-11-14(2)27(25-13)20-8-7-18-23-24-19(28(18)26-20)9-10-21(30)22-17-6-4-5-16(12-17)15(3)29/h4-8,11-12H,9-10H2,1-3H3,(H,22,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAYXDNSGOXHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC=CC(=C4)C(=O)C)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a synthetic compound that belongs to the class of pyridazine derivatives. Its unique structural features suggest potential for various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound comprises several key structural elements:
- Pyridazine Ring : Known for diverse biological activities.
- Pyrazole Moiety : Associated with anti-inflammatory and antimicrobial properties.
- Acetylphenyl Group : Enhances lipophilicity and bioavailability.
Pharmacological Properties
The biological activity of this compound is largely inferred from its structural components. Compounds containing similar moieties have demonstrated various pharmacological effects:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : The ability to bind to specific receptors could modulate signaling pathways relevant to disease states.
Research Findings
Recent studies have highlighted the following findings related to the biological activity of this compound:
Case Studies
Several case studies have focused on derivatives of this compound and their biological activities:
- Cytotoxicity in Cancer Models : A multicellular spheroid model was utilized to assess the cytotoxic effects of related compounds on MCF7 breast cancer cells. Results indicated substantial cytotoxicity at specific concentrations .
- In Vivo Anti-inflammatory Studies : In carrageenan-induced edema models in rats, derivatives showed significant reduction in paw swelling compared to controls .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-acetylphenyl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves multiple steps including the formation of pyrazole and triazole derivatives. The compound can be synthesized via a multi-component reaction involving acetylation of phenyl derivatives and subsequent cyclization reactions to form the triazole and pyridazine rings. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Anticancer Properties:
Research indicates that compounds containing pyrazole and triazole moieties exhibit significant anticancer activity. The incorporation of these groups into this compound may enhance its efficacy against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Activity:
Compounds with similar structures have been reported to possess antimicrobial properties. The presence of both pyrazole and triazole rings contributes to their ability to inhibit bacterial growth. This makes this compound a candidate for further exploration in the development of new antimicrobial agents .
Anti-inflammatory Effects:
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have shown promise in reducing inflammation in various models. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines .
Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new drugs targeting cancer and infectious diseases through structural modifications. |
| Pharmaceuticals | Formulation of novel therapeutic agents with improved efficacy and reduced side effects. |
| Agricultural Chemistry | Exploration as potential agrochemicals for pest control due to antimicrobial properties. |
| Material Science | Investigation into the use of pyrazole derivatives in developing new materials with unique properties. |
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were tested against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range against several cancer types .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness arises from its 3,5-dimethylpyrazole substitution on the triazolo-pyridazine core and the 3-acetylphenyl propanamide side chain. Below is a comparative analysis with key analogs:
| Compound Name | Core Structure | Substituents | Key Properties | Biological Activity |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 6-(3,5-dimethylpyrazole); 3-acetylphenyl propanamide | High lipophilicity; enhanced target selectivity | Potential kinase inhibition or anticancer activity (inferred from structural analogs) |
| 3-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide () | Triazolo[4,3-b]pyridazine | 6-Methoxy; pyridin-3-yl propanamide | Improved solubility due to methoxy group | Varied activity depending on pyridine interactions |
| 3-(6-Isopropoxy-triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide () | Triazolo[4,3-b]pyridazine | 6-Isopropoxy; thiazole-pyridine propanamide | Moderate bioavailability; thiazole enhances metabolic stability | Anticancer potential via kinase modulation |
| N-(3-(3-Methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide () | Triazolo[4,3-b]pyridazine | 3-Methyl; naphthyl acetamide | High aromaticity; strong DNA intercalation | Anticancer activity against specific cell lines |
| 2-((6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide () | Pyrimidine (non-triazolo) | 3,5-Dimethylpyrazole; methylthiophenyl thioacetamide | Flexible sulfur linkage; moderate solubility | Antimicrobial or enzyme inhibition |
Key Differentiators
Core Heterocycles :
- The triazolo-pyridazine core in the target compound is distinct from pyrimidine-based analogs (e.g., ), offering a rigid planar structure for stronger π-π stacking with biological targets .
- Compared to benzimidazole- or thiazole-linked triazolo-pyridazines (), the 3,5-dimethylpyrazole substituent may improve steric compatibility with hydrophobic binding pockets .
This contrasts with simpler phenyl or pyridinyl groups in analogs . The 3,5-dimethylpyrazole at position 6 provides steric bulk and metabolic stability compared to smaller groups like methoxy or isopropoxy (), which may increase solubility but reduce target affinity .
Biological Activity Trends :
- Compounds with dual heterocycles (e.g., triazolo-pyridazine + pyrazole) show superior target selectivity over single-heterocycle derivatives (e.g., simple triazoles in ) .
- The acetylphenyl propanamide side chain may facilitate membrane permeability compared to thioacetamide () or carboxylic acid derivatives () .
Research Findings and Implications
- Kinase Inhibition : Structural analogs with triazolo-pyridazine cores () demonstrate activity against kinases like EGFR or CDK2. The target compound’s dimethylpyrazole substitution may enhance inhibition potency by occupying allosteric pockets .
- Metabolic Stability : The 3,5-dimethylpyrazole group likely reduces oxidative metabolism compared to methoxy or thiol-containing analogs, as seen in and .
- Solubility-Bioavailability Trade-off: While methoxy and isopropoxy groups improve aqueous solubility (), the target compound’s acetylphenyl and dimethylpyrazole substituents prioritize lipophilicity, suggesting formulation optimization (e.g., nanoemulsions) may be required .
Q & A
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- SAR Approach : Systematically modify substituents on the pyrazole or triazolo-pyridazine moieties. For example, replacing 3,5-dimethylpyrazole with bulkier groups may enhance kinase selectivity .
- Data Integration : Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters to identify critical substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
